molecular formula C9H5F5O B1361575 Pentafluoroethyl phenyl ketone CAS No. 394-52-5

Pentafluoroethyl phenyl ketone

Cat. No. B1361575
CAS RN: 394-52-5
M. Wt: 224.13 g/mol
InChI Key: VUBUXALTYMBEQO-UHFFFAOYSA-N
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Description

Pentafluoroethyl phenyl ketone is a chemical compound with the molecular formula C9H5F5O . It is also known by other names such as 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one and Pentafluoroethylphenylketone .


Synthesis Analysis

The synthesis of Pentafluoroethyl phenyl ketone has been reported in several studies . For instance, a carbene-initiated chemodivergent molecular editing of indoles allows both skeletal and peripheral editing by trapping an electrophilic fluoroalkyl carbene generated in situ from fluoroalkyl N-triftosylhydrazones . Another study reported the carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy .


Molecular Structure Analysis

The molecular structure of Pentafluoroethyl phenyl ketone can be represented by the InChI string InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H . The compound has a molecular weight of 224.13 g/mol .


Chemical Reactions Analysis

Pentafluoroethyl phenyl ketone has been involved in various chemical reactions. For example, it has been used in the molecular editing of indoles with fluoroalkyl carbenes . The reaction mechanism and origins of the chemo- and regioselectivity have been probed by both experimental and theoretical methods .


Physical And Chemical Properties Analysis

Pentafluoroethyl phenyl ketone has a molecular weight of 224.13 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

1. Nucleophilic Perfluoroalkylation

Pentafluoroethyl phenyl ketone has been utilized in nucleophilic perfluoroalkylation of aldehydes, ketones, and imines using pentafluoroethyl phenyl sulfone. This process results in high diastereoselectivity and the formation of perfluoroalkyl sulfinamides, showcasing its efficiency in organic synthesis (Prakash et al., 2010).

2. Synthesis of Medicinally Interesting Polyfluoro Ketones

Pentafluoroethyl phenyl ketone is involved in the synthesis of polyfluoro ketones, which have applications in medicinal chemistry. For example, its derivatives can act as inhibitors for lipolytic enzymes, including phospholipase A2 (Kokotos et al., 2008).

3. Catalytic Synthesis of Pentafluoroethyl Ketones

In a catalytic method, pentafluoroethyl phenyl ketone can be synthesized using acyl fluorides under tetrafluoroethylene pressure. This process is environmentally beneficial as it avoids generating large quantities of chemical waste (Ishida et al., 2020).

4. Selective Reduction of Ketones

Pentafluoroethyl phenyl ketone is used in selective reduction processes. For instance, hydrophobic borohydrides carrying the pentafluorophenyl group can selectively reduce aryl ketones, indicating a special interaction with aryl rings (Biscoe & Breslow, 2003).

5. Hydrogenation of α,β-Unsaturated Ketones

It's also involved in the hydrogenation of α,β-unsaturated ketones to alcohols on gold-supported catalysts. This application is significant in the field of green chemistry and sustainable processes (Milone et al., 2004).

6. Epoxidation Catalysis

N-aryl-substituted oxazolidinone-containing ketones, includingderivatives of pentafluoroethyl phenyl ketone, have been explored for their role in the epoxidation of various olefins. These ketones enhance the interaction between the olefin and the catalyst, leading to efficient epoxidation reactions, which are fundamental in organic chemistry and industrial processes (Shu et al., 2003).

7. Synthesis of Crosslinkable Fluorinated Polymers

Pentafluoroethyl phenyl ketone has been used in the synthesis of novel crosslinkable fluorinated poly(aryl ether ketone)s. These polymers demonstrate good solvent resistance, high thermal stability, and have potential applications in optical waveguide devices (Ma et al., 2007).

8. Michael Addition Catalysis

Pentafluoroethyl phenyl ketone derivatives have been effective catalysts in Michael addition reactions, a critical process in the synthesis of various organic compounds. They facilitate these reactions under mild conditions, thus being valuable for chemical synthesis (Bittner et al., 2016).

Safety And Hazards

When handling Pentafluoroethyl phenyl ketone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUXALTYMBEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285772
Record name 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroethyl phenyl ketone

CAS RN

394-52-5
Record name 394-52-5
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Record name 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one
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Record name 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one
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Synthesis routes and methods

Procedure details

Under protective gas, 35 g (0.25 mol) of benzoyl chloride in 150 ml of CH2Cl2 are initially introduced at about -20° C. into a round-bottomed flask. 67 g (0.27 mol) of pentafluoroethyl iodide are first condensed in and 66.7 g (0.27 mol) of phosphorous acid trisdiethylamide are then metered in. The reaction mixture is subsequently stirred at 0° C. for 5 hours more. After addition of the same volume of hexane to the reaction mixture, 2 phases are formed. After phase separation, the lower phase is carefully extracted using hexane; the combined hexane phases are concentrated and distilled under reduced pressure. 20.8 g (58% yield) of pentafluoroethyl phenyl ketone of b.p. 76-77/40 mbar are obtained.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
66.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
P Wisian-Neilson, GF Xu, T Wang - Macromolecules, 1995 - ACS Publications
… : n-BuLi (2.5 M hexane solution), 2,2,2-trifluoroacetophenone, pentafluorobenzaldehyde, hexafluoroacetone, 2',3',4',5',6'-pentafluoroacetophenone, pentafluoroethyl phenyl ketone, 4-(…
Number of citations: 17 pubs.acs.org
정인화, 차재돈, 정우진 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… , a solid addition tube filled with AlCl, (2.67 g, 0.02 mol), a magnetic stir bar and a nitrogen tee connected to a source of nitrogen was charged with pentafluoroethyl phenyl ketone (448 g…
Number of citations: 1 koreascience.kr
IH Jeong, SL Jeon, BT Kim - Tetrahedron letters, 2003 - Elsevier
… The reactions of 1a with 2,2,2-trifluoroacetophenone or pentafluoroethyl phenyl ketone derivatives having proton, chloro, fluoro, methoxy, trifluoromethyl, vinyl and phenoxy group on the …
Number of citations: 9 www.sciencedirect.com
WS Trahanovsky, CC Ong, JG Pataky… - The Journal of …, 1971 - ACS Publications
… Pentafluoroethyl phenyl ketone was prepared by the method of Simmons, Black, and Clark19 by the Friedel-Crafts reaction of pentafluoropropionyl chloride (Pierce Chemical Co.) with …
Number of citations: 49 pubs.acs.org
T Wang, S Ye - Organic Letters, 2010 - ACS Publications
The highly diastereoselective synthesis of 6-trifluoromethyl-5,6-dihydropyrans was realized by the phosphine-catalyzed [4 + 2] annulation of ethyl α-benzylallenoates and trifluoromethyl …
Number of citations: 143 pubs.acs.org
N Ishida, H Iwamoto, DE Sunagawa, M Ohashi - Synthesis, 2020 - thieme-connect.com
A catalytic method for the synthesis of pentafluoroethyl ketones has been developed. The cesium fluoride catalyst can be used to convert acyl fluorides into the pentafluoroethyl ketones …
Number of citations: 11 www.thieme-connect.com
SL Jeon, JH Choi, JA Cho, BT Kim, IH Jeong - Journal of Fluorine Chemistry, 2008 - Elsevier
… 2j (anti:syn = 2:1) was prepared in 99% yield (0.537 g) according to the general procedure (pentafluoroethyl phenyl ketone was used as a perfluoroalkylated ketone). 2j (syn): oil; 1 H …
Number of citations: 5 www.sciencedirect.com
X Zhang, J Deng, Y Ji, R Li, P Sivaguru… - … A European Journal, 2023 - Wiley Online Library
… triftosylhydrazones derived from difluoromethyl naphthyl ketone, difluoroketoester, and pentafluoroethyl phenyl ketone in this reaction is notable, producing desired products 48–50 in …
XD Jiang, S Matsukawa, K Kakuda, Y Fukuzaki… - Dalton …, 2010 - pubs.rsc.org
… 16c In a preliminary examination using its higher congener, pentafluoroethyl phenyl ketone, we found that this compound could serve as a source of the C 2 F 5 anion, and interestingly, …
Number of citations: 19 pubs.rsc.org
T Thaima, F Zamani, CJT Hyland, SG Pyne - Synthesis, 2017 - thieme-connect.com
… In 2016, the Hoveyda group reported the catalytic enantioselective allenylation reactions of aryl trifluoromethyl ketones, alkyl trifluoromethyl ketones, or pentafluoroethyl phenyl ketone …
Number of citations: 42 www.thieme-connect.com

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